

Molecular structure and conformation of Benzaldehyde 2,4-Dinitrophenylhydrazone

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Compound of Interest

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An In-Depth Technical Guide on the Molecular Structure and Conformation of **Benzaldehyde 2,4-Dinitrophenylhydrazone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldehyde 2,4-dinitrophenylhydrazone, a prominent member of the hydrazone class of organic compounds, has been a cornerstone in analytical chemistry for decades. Its formation serves as a classical and reliable qualitative test for identifying aldehydes and ketones. This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of this important derivative. We will delve into its synthesis, the stereochemistry of its imine bond, the planarity of its aromatic systems, and the critical role of intra- and intermolecular forces, such as hydrogen bonding and π - π stacking, in dictating its solid-state architecture. This analysis is supported by a synthesis of crystallographic and spectroscopic data, offering field-proven insights for professionals in chemical research and development.

Introduction: The Enduring Relevance of a Classic Derivative

Benzaldehyde 2,4-dinitrophenylhydrazone (B-DNPH) is the condensation product formed when benzaldehyde reacts with 2,4-dinitrophenylhydrazine (DNPH), commonly known as Brady's reagent.^[1] The reaction is historically significant, forming the basis of "Brady's test," where the formation of a brightly colored yellow-to-red precipitate indicates the presence of a carbonyl group.^{[1][2]} This simple yet effective test has been a staple in organic chemistry education and research for the structural elucidation of unknown carbonyl compounds.^[1]

Beyond its role in qualitative analysis, the well-defined structure and electronic properties of B-DNPH make it a subject of continued interest. The presence of the electron-withdrawing dinitrophenyl moiety significantly influences the molecule's electronic landscape, making it a valuable model for studying conjugation, charge transfer, and non-covalent interactions.^[1] This guide moves beyond the compound's analytical application to provide a detailed examination of its three-dimensional structure and conformational preferences, which are fundamental to understanding its chemical behavior, stability, and potential applications in materials science and medicinal chemistry.

Synthesis and Mechanism

The synthesis of **Benzaldehyde 2,4-dinitrophenylhydrazone** is a classic example of a nucleophilic addition-elimination reaction.^{[1][3][4]} The reaction proceeds efficiently under mild, often acidic, conditions.

Reaction Mechanism: A Two-Step Process

The formation of the hydrazone involves two primary steps:

- Nucleophilic Addition: The terminal nitrogen atom of the 2,4-dinitrophenylhydrazine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde. This leads to the formation of a transient tetrahedral intermediate.^{[1][3]}
- Elimination (Dehydration): The tetrahedral intermediate is unstable and rapidly undergoes dehydration. A molecule of water is eliminated, resulting in the formation of a stable carbon-nitrogen double bond (an imine or azomethine group), yielding the final hydrazone product.^{[1][3][5]}

The overall reaction is a condensation reaction, characterized by the joining of two molecules with the loss of a small molecule, in this case, water.^[4]

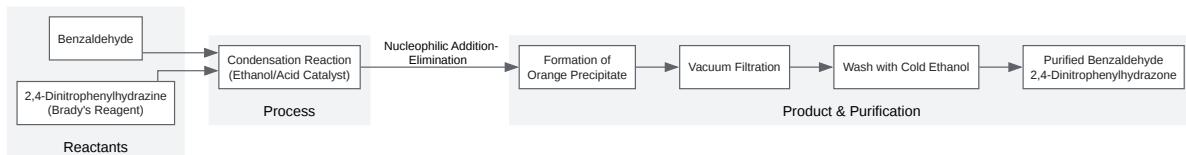


Figure 1: Synthesis Workflow of Benzaldehyde 2,4-Dinitrophenylhydrazone

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Caption: A diagram illustrating the experimental workflow for synthesizing B-DNPH.

Experimental Protocol

The following is a representative laboratory procedure for the synthesis of B-DNPH.

- **Reagent Preparation:** Prepare a solution of 2,4-dinitrophenylhydrazine by dissolving it in a suitable solvent mixture, such as ethanol, with a catalytic amount of concentrated sulfuric or hydrochloric acid.[6][7]
- **Reaction:** In a separate flask, dissolve an equimolar amount of benzaldehyde in ethanol.[6]
- **Mixing:** Add the 2,4-DNPH solution to the benzaldehyde solution and stir the mixture. The formation of a brightly colored precipitate is often immediate.
- **Crystallization:** The reaction mixture may be gently warmed on a water bath for a short period to ensure complete reaction, followed by cooling in an ice bath to maximize precipitation.[6]
- **Isolation and Purification:** Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
- **Characterization:** Confirm the identity and purity of the product by measuring its melting point and using spectroscopic techniques as detailed in Section 4. Thin-layer chromatography

(TLC) or high-performance liquid chromatography (HPLC) can also be employed.[1]

Molecular Structure and Conformation

The structural integrity and conformational preferences of B-DNPH have been elucidated primarily through single-crystal X-ray diffraction studies.[1] These studies provide precise data on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.

Table 1: Key Molecular Properties of **Benzaldehyde 2,4-Dinitrophenylhydrazone**

Property	Value	Source
Chemical Formula	$C_{13}H_{10}N_4O_4$	[8][9]
Molecular Weight	286.24 g/mol	[8][9]
IUPAC Name	N-[(E)-benzylideneamino]-2,4-dinitroaniline	[9]
CAS Number	1157-84-2	[8]

Stereochemistry and Planarity

Crystallographic analysis reveals several key conformational features:

- E Configuration: The molecule predominantly crystallizes in the more sterically favorable E configuration about the C=N double bond. This places the benzaldehyde phenyl group and the dinitrophenyl group on opposite sides of the imine bond.[10][11]
- Approximate Planarity: The entire molecule is nearly planar. This planarity is a consequence of the extensive π -conjugation that extends from the benzaldehyde ring, through the C=N-N linker, and into the dinitrophenyl ring. The dihedral angle between the two aromatic rings is typically small.[11][12]

Bond Characteristics and Electronic Effects

Detailed analysis of bond lengths provides insight into the electronic distribution within the molecule:

- Delocalization: A degree of double-bond character is observed in the N-N bond of the hydrazone moiety, which is shorter than a typical N-N single bond.[13] This suggests delocalization of the nitrogen lone pair electrons.
- Ring Distortion: Within the dinitrophenyl ring, the aromatic C-C bonds adjacent to the imino (-NH-) group are found to be appreciably longer than the other C-C bonds in the same ring. [10][11] This elongation is attributed to the overlap of the non-bonding orbital of the imino nitrogen atom with the π -orbitals of the aromatic ring, a resonance effect that alters the bond orders.[11]

Non-Covalent Interactions: The Architects of Supramolecular Structure

Non-covalent interactions are crucial in stabilizing the molecular conformation and directing its packing in the crystal lattice.

- Intramolecular Hydrogen Bonding: A significant stabilizing feature is the presence of an intramolecular N-H…O hydrogen bond. This bond forms between the hydrogen atom on the secondary amine (N-H) and the oxygen atom of the ortho-nitro group (at the C2 position). This interaction locks the hydrazone moiety into a planar conformation and contributes to the overall planarity of the molecule.[13][14][15]
- Intermolecular π - π Stacking: In the solid state, the planar B-DNPH molecules arrange themselves in parallel stacks. The crystal structure is stabilized by π - π stacking interactions between the electron-deficient dinitrophenyl ring of one molecule and the electron-rich benzaldehyde ring of a neighboring molecule.[10][11]

Caption: Molecular structure of B-DNPH highlighting the E configuration and key intramolecular hydrogen bond.

Spectroscopic Characterization

Spectroscopic analysis provides essential data for confirming the structure of B-DNPH and understanding its electronic properties.

Table 2: Summary of Spectroscopic Data for **Benzaldehyde 2,4-Dinitrophenylhydrazone**

Technique	Wavenumber/Wave length/Shift	Assignment	Reference
FT-IR	~3280-3325 cm ⁻¹	N-H stretching	[5]
	~1618 cm ⁻¹	C=N (azomethine) stretching	[5] [6]
	~1580-1520 cm ⁻¹ & ~1330 cm ⁻¹	Asymmetric & Symmetric NO ₂ stretching	[16]
UV-Vis	~235-260 nm	π → π* transition (aromatic rings)	[1] [5] [17]
	~353-390 nm	n → π* transition (imine group) & extended conjugation	[1] [5] [17]
¹ H NMR	~11.0-11.8 ppm (s, 1H)	N-H proton	[16]
	~8.8 ppm (s, 1H)	Imine proton (-CH=N)	[16]
	~7.4-8.9 ppm (m)	Aromatic protons	[6] [16]

- Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of hydrazone formation. The disappearance of the C=O stretch from benzaldehyde and the appearance of a strong C=N stretching band around 1618 cm⁻¹ are definitive markers.[\[5\]](#)[\[6\]](#) Furthermore, the N-H stretching frequency shifts upon reaction, providing additional confirmation.[\[5\]](#)
- UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by two main absorption bands. The higher energy band (around 235-260 nm) is assigned to π → π* transitions within the aromatic systems.[\[5\]](#)[\[17\]](#) The lower energy, longer wavelength band (around 353-390 nm) is attributed to n → π* transitions of the imine group and the extensive π → π* conjugation across the entire molecule.[\[1\]](#)[\[5\]](#) This extended conjugation lowers the HOMO-LUMO energy gap, causing an absorption of visible light that results in the compound's characteristic intense orange color.[\[5\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectroscopy are invaluable for confirming the molecular connectivity.^[1] In the ^1H NMR spectrum, the downfield singlet corresponding to the N-H proton (~11 ppm) and the singlet for the imine proton (-CH=N) are highly characteristic. The complex multiplet patterns in the aromatic region correspond to the protons on the two distinct phenyl rings.^[6]

Conclusion

The molecular structure of **Benzaldehyde 2,4-dinitrophenylhydrazone** is a well-defined system governed by the interplay of electronic conjugation and non-covalent interactions. Its synthesis is a robust and straightforward condensation reaction. Crystallographic data confirm that the molecule adopts a sterically favorable E configuration and maintains an approximately planar geometry. This planarity is stabilized by an extensive π -conjugated system and a crucial intramolecular N-H…O hydrogen bond. In the solid state, intermolecular π - π stacking forces play a significant role in its crystal packing. The distinct spectroscopic signatures in IR, UV-Vis, and NMR provide a reliable means of characterization and offer insights into its electronic structure. This detailed understanding of its structure and conformation solidifies its role not only as a classic analytical derivative but also as a valuable molecular scaffold for further research in materials science and drug design.

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